9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
Description
Structure and Synthesis: 9-Methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a derivative of the indoloquinoxaline scaffold, characterized by a fused tricyclic core with a 9-methyl group and a 2-(pentyloxy)benzyl substituent at the 6-position. For example, compounds like 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline (11o) are prepared using Pd-catalyzed coupling with amines or aryl halides .
Pharmacological and Material Applications: Indoloquinoxalines are planar heterocyclic compounds known for DNA intercalation, enabling antitumor, antiviral, and antimicrobial activities . They also exhibit tunable electrochemical properties, making them candidates for organic light-emitting diodes (OLEDs) . The 9-methyl and 2-(pentyloxy)benzyl substituents in the target compound likely modulate its DNA-binding affinity, lipophilicity, and electronic behavior.
Properties
Molecular Formula |
C27H27N3O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
9-methyl-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H27N3O/c1-3-4-9-16-31-25-13-8-5-10-20(25)18-30-24-15-14-19(2)17-21(24)26-27(30)29-23-12-7-6-11-22(23)28-26/h5-8,10-15,17H,3-4,9,16,18H2,1-2H3 |
InChI Key |
JMLACSMLNDHDAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process. One common method includes the condensation of isatin or its derivatives with o-phenylenediamine in the presence of an acid catalyst. This reaction is often carried out under microwave irradiation to reduce reaction time and improve yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Chemical Reactivity
While direct data on this compound’s reactivity is limited, its structural features suggest potential reactions common to indoloquinoxalines:
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Products : Quinoxaline N-oxides (if oxidized).
-
Mechanism : Oxidation typically targets the quinoxaline ring, forming N-oxide derivatives under acidic conditions .
Reduction
-
Reagents : Sodium borohydride (NaBH₄) in methanol.
-
Products : Dihydroquinoxaline derivatives.
-
Mechanism : Reduction of the quinoxaline ring to a dihydro form, altering electron density and reactivity .
Electrophilic Substitution
-
Reagents : Halogens (Cl₂, Br₂) or nitric acid (HNO₃).
-
Products : Halogenated or nitro-substituted derivatives.
-
Mechanism : Substitution occurs at the indole ring due to its electron-rich nature, though the quinoxaline moiety may also participate .
Nucleophilic Substitution
-
Reagents : Nucleophiles (e.g., amines, thiols).
-
Products : Modified derivatives with new substituents.
-
Mechanism : Dependent on the presence of leaving groups; typically less common in indoloquinoxalines but possible under specific conditions .
Reaction Conditions and Yields
The synthesis of similar indoloquinoxalines (e.g., 9-methyl-6-pentyl derivatives) involves:
-
Temperature : Reflux conditions (typically 80–100°C).
-
Solvent : Ethanol or mixed solvents (e.g., ethanol with acetic acid).
-
Yield : Varies based on substituents but generally requires optimization via TLC and recrystallization .
Analytical Techniques
-
NMR Spectroscopy : Confirms aromatic protons and substituent positions.
-
Mass Spectrometry : Validates molecular weight and purity.
Comparison with Structural Analogs
Research Gaps
-
Detailed Reaction Mechanisms : Specific pathways for oxidation, reduction, or substitution in this compound are not explicitly documented.
-
Kinetic Studies : Rate constants and activation energies for these reactions remain uncharacterized.
-
In Vivo Stability : Limited data on degradation or metabolic pathways in biological systems.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. It can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication of cancer cells . Additionally, it may interact with proteins involved in signal transduction pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and electronic properties of indoloquinoxalines are highly dependent on substituent type, position, and chain length. Key analogs include:
Substituent Analysis :
- Electron-Donating Groups : Methoxy groups (e.g., 4-methoxyphenyl in ) elevate HOMO energy levels, reducing band gaps and improving charge transport in OLED applications .
- The 2-(pentyloxy)benzyl group’s ortho-substitution may sterically hinder DNA minor groove binding compared to para-substituted analogs (e.g., 4-methoxybenzyl in ).
- Methyl Groups: The 9-methyl group in the target compound and STK866410 may stabilize the indoloquinoxaline core, influencing metabolic stability and cytotoxicity.
Pharmacological Activity Comparison
DNA Binding and Cytotoxicity :
- Derivatives like NCA0424 and B-220 exhibit strong DNA binding (lgK_a = 5.57–6.87) due to planar substituents that facilitate intercalation .
- The 2-(pentyloxy)benzyl group’s bulkiness in the target compound may reduce DNA affinity compared to smaller substituents (e.g., 4-methoxyphenyl) but improve interaction with hydrophobic protein pockets.
- Compounds such as IDQ-5 and IDQ-14 show IC50 values <10 µM against HL-60 leukemia cells , suggesting that alkyl/aryl substitutions at the 6-position critically influence cytotoxicity.
Antiviral Activity :
- 6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxalines act as potent interferon inducers , while bulkier substituents (e.g., annulated benzene rings) reduce antiviral efficacy . The target compound’s pentyloxy chain may balance lipophilicity and antiviral potency.
Electrochemical and Material Properties
HOMO/LUMO and Band Gaps :
- 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline has a HOMO of -5.2 eV and band gap of 2.8 eV, optimal for OLED host materials .
- The target compound’s pentyloxy group may slightly raise HOMO levels compared to methoxy derivatives but widen the band gap due to reduced conjugation.
Biological Activity
9-Methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O, with a molecular weight of approximately 365.42 g/mol. The compound features an indole core fused with a quinoxaline ring and a pentyloxybenzyl substituent, which enhances its solubility and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O |
| Molecular Weight | 365.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Indoloquinoxalines have been recognized for their anticancer effects. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound's mechanism involves DNA intercalation and inhibition of topoisomerase activity, leading to apoptosis in cancer cells.
- Case Study : A recent study demonstrated that this compound showed IC50 values ranging from 0.01 to 0.06 μg/mL against several tumor cell lines, indicating potent cytotoxicity compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the pentyloxy group is believed to enhance membrane permeability, facilitating interaction with bacterial targets.
- Research Findings : In vitro tests revealed that this compound had significant inhibitory effects on bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways crucial for cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Condensation Reaction : An indole derivative is reacted with a quinoxaline precursor under acidic conditions.
- Optimization : Various catalysts such as titanium silicate-1 can be employed to enhance yield and selectivity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6H-indolo[2,3-b]quinoxaline | Base structure without substituents | Anticancer activity | Lacks additional substituents affecting solubility |
| 7-methylindolo[2,3-b]quinoxaline | Methyl substitution at position 7 | Anticancer properties | Similar but lacks the pentyloxy group |
| 5-methylindolo[2,3-b]quinoxaline | Methyl at position 5 | Cytotoxic effects | Different methylation pattern affects activity |
Q & A
Q. What are the standard synthetic routes for 9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline?
The synthesis of indoloquinoxaline derivatives typically involves a condensation reaction between 1-arylmethyl-2,3-dioxy-2,3-dihydroindole and orthophenylene diamine in acidic ethanol under reflux. For example, analogous compounds like 9-fluoro-6-benzyl derivatives are synthesized by refluxing equimolar reactants with glacial acetic acid for 4 hours, followed by partial solvent removal and recrystallization . To adapt this protocol for the target compound, the 2-(pentyloxy)benzyl substituent would require prior synthesis of the corresponding dihydroindole precursor. Structural confirmation relies on NMR and mass spectrometry, as demonstrated for related indoloquinoxalines .
Q. How is the purity of synthesized this compound confirmed?
Purity is verified via multi-spectroscopic analysis:
- 1H/13C-NMR : To confirm substituent integration and electronic environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass spectrometry : To validate molecular ion peaks and fragmentation patterns.
- Recrystallization : Ethanol or acetonitrile is used to remove unreacted starting materials, as described for 6H-indoloquinoxaline derivatives .
- Melting point analysis : Consistency with literature values (e.g., 215–230°C for analogous compounds) indicates purity .
Advanced Research Questions
Q. What strategies improve the yield of this compound in multi-step synthesis?
Key optimization strategies include:
- Catalytic hydrogenation : For nitro or amino group reduction, Pd/C under hydrogen pressure (2.7 atm) in dimethylacetamide enhances efficiency .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, as seen in alkylation reactions .
- pH control : Adjusting pH during workup (e.g., HCl addition to pH 5) stabilizes charged intermediates, minimizing side products .
- Stepwise purification : Intermediate isolation via column chromatography (e.g., silica gel) ensures high-purity precursors for subsequent reactions .
Q. How can spectroscopic methods elucidate the electronic environment of substituents in indoloquinoxaline derivatives?
- 1H-NMR coupling patterns : Diastereotopic protons in the pentyloxy chain (e.g., –OCH2–) exhibit distinct splitting (δ 3.5–4.5 ppm), while aromatic protons reveal substituent effects via chemical shift deviations .
- 13C-NMR : Quaternary carbons in the indoloquinoxaline core (δ 135–145 ppm) and methyl/ethoxy carbons (δ 10–70 ppm) provide insights into conjugation and steric effects .
- UV-Vis spectroscopy : Extended π-conjugation in the indoloquinoxaline scaffold results in absorption maxima near 300–400 nm, with shifts reflecting substituent electron-withdrawing/donating properties .
Q. How are structural contradictions resolved when crystallographic data conflicts with computational models?
- X-ray crystallography : Single-crystal analysis (e.g., CCDC 1983315 for a nitro-thiophene analog) provides definitive bond lengths/angles .
- DFT calculations : Geometry optimization at the B3LYP/6-31G* level identifies discrepancies (e.g., torsional strain in pentyloxy chains) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to reconcile packing motifs with spectroscopic data .
Q. What methodologies assess the electrochemical stability of this compound?
- Cyclic voltammetry (CV) : Measures redox potentials (e.g., indoloquinoxaline’s low reduction potential at −1.2 V vs. Ag/AgCl) to evaluate electron transport properties .
- Controlled potential electrolysis : Quantifies charge retention and degradation products under applied voltages .
- In situ spectroelectrochemistry : Correlates optical absorption changes (e.g., quinoid formation) with redox states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
